molecular formula C18H23NO5 B070450 Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate CAS No. 167414-75-7

Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate

Cat. No. B070450
M. Wt: 333.4 g/mol
InChI Key: HSYRPXCJJXOCKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate often involves complex reactions that yield intermediates for pharmaceutical applications. For example, a microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate has shown high diastereo- and enantioselectivities, producing a major product with specific configurations (Guo et al., 2006)(Guo et al., 2006). Additionally, synthesis methods have been developed for related piperidine derivatives, highlighting the importance of specific substituents and reaction conditions in achieving desired outcomes (Kiricojević et al., 2002)(Kiricojević et al., 2002).

Molecular Structure Analysis

The molecular and crystal structures of related piperidine derivatives, including those with hydroxy derivatives, have been determined using X-ray diffraction analysis. These studies reveal the significant role of intramolecular and intermolecular hydrogen bonds in determining the molecules' conformation and packing in crystals (Kuleshova & Khrustalev, 2000)(Kuleshova & Khrustalev, 2000). Such insights are crucial for understanding the physical and chemical behavior of these compounds.

Chemical Reactions and Properties

The reactivity and chemical properties of Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate and similar compounds are influenced by their functional groups and molecular structure. For example, the presence of ester, ether, and keto groups within the molecule can affect its reactions with other chemicals, potentially leading to the formation of new compounds with various applications in medicinal chemistry (Dyachenko & Chernega, 2007)(Dyachenko & Chernega, 2007).

Physical Properties Analysis

The physical properties, such as melting points and solubility, of piperidine derivatives can be deduced from their molecular structure. For instance, the chair conformation of the piperidine ring and the orientation of substituents significantly affect the compound's physical state and behavior under different conditions (Jayabharathi et al., 2008)(Jayabharathi et al., 2008).

Chemical Properties Analysis

The chemical properties of Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate are characterized by its reactivity towards various chemical agents. This reactivity is influenced by the compound's functional groups, which determine its participation in chemical reactions, such as nucleophilic substitutions and hydrogenation processes, leading to the synthesis of pharmacologically active molecules (Wei et al., 2010)(Wei et al., 2010).

Scientific Research Applications

  • Microbial Reduction :

    • Microbial reduction of a similar compound, ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, by Candida parapsilosis and Pichia methanolica showed high diastereo- and enantioselectivity, producing ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate. This demonstrates its potential in stereospecific organic synthesis (Guo et al., 2006).
  • Asymmetric Synthesis :

    • A method for asymmetric synthesis of optically pure piperidines, which are valuable intermediates in organic chemistry, was developed using a compound derived from serine and terminal acetylenes (Acharya & Clive, 2010).
  • Palladium-Catalyzed CH Functionalization :

    • Palladium-catalyzed CH functionalization is a crucial methodology in medicinal chemistry synthesis. Benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate and similar compounds play a role in oxindole synthesis, which is important in developing inhibitors for enzymes like serine palmitoyl transferase (Magano et al., 2014).
  • Antimicrobial Activity :

    • Synthesized pyridine derivatives, including benzyl-piperidine-1-carboxylate derivatives, exhibited variable and modest antimicrobial activity against bacteria and fungi (Patel et al., 2011).
  • Synthesis of Protein Kinase Inhibitors :

    • A key intermediate for the synthesis of CP-690550, a potent protein kinase inhibitor, was prepared via an asymmetric approach starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (Hao et al., 2011).
  • Preparation of Piperidinedione Derivatives :

    • The synthesis of 2,4-piperidinedione-3-carboxylic acid derivatives, which have applications in natural product synthesis and as pharmacological agents, was reported (Ibenmoussa et al., 1998).
  • Sigma-Receptor Ligands :

    • Novel spiropiperidines, including benzyl substituted piperidines, were prepared as potent and selective ligands for sigma-receptors, important in neuropsychopharmacology (Maier & Wünsch, 2002).
  • Antibacterial Agents :

    • N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, synthesized through a series of steps starting from ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate, showed moderate to strong antibacterial activity (Khalid et al., 2016).

Safety And Hazards

The safety information available indicates that the compound may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . The signal word for this compound is "Warning" .

properties

IUPAC Name

benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-2-23-17(21)12-16(20)15-8-10-19(11-9-15)18(22)24-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYRPXCJJXOCKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440155
Record name Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate

CAS RN

167414-75-7
Record name Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 167414-75-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Qu, M Ding, Y Zhu, Y Lu, J Du, M Miller… - Journal of medicinal …, 2017 - ACS Publications
Transient receptor potential canonical 3/6/7 (TRPC3/6/7) are highly homologous receptor-operated nonselective cation channels. Despite their physiological significance, very few …
Number of citations: 45 pubs.acs.org
R Fondekar - 2019 - search.proquest.com
Malaria is an infectious parasitic disease affecting vertebrates such as birds and animals including humans. It is caused by unicellular eukaryotes belonging to the genus Plasmodium …
Number of citations: 3 search.proquest.com

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